1-cyclohexyl-3-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)urea
Description
Properties
IUPAC Name |
1-cyclohexyl-3-[2-(5-methyl-3-pyridin-3-ylpyrazol-1-yl)ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O/c1-14-12-17(15-6-5-9-19-13-15)22-23(14)11-10-20-18(24)21-16-7-3-2-4-8-16/h5-6,9,12-13,16H,2-4,7-8,10-11H2,1H3,(H2,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWUJXAQAYDZGBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNC(=O)NC2CCCCC2)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclohexyl-3-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)urea typically involves multiple steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate diketone or β-keto ester.
Introduction of the pyridine ring: This step involves the coupling of the pyrazole derivative with a pyridine derivative using a suitable coupling reagent.
Attachment of the cyclohexyl group: This can be done through a nucleophilic substitution reaction where a cyclohexyl halide reacts with the pyrazole-pyridine intermediate.
Formation of the urea linkage: The final step involves the reaction of the amine group on the pyrazole-pyridine intermediate with an isocyanate to form the urea linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-cyclohexyl-3-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield amine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential ligand for studying protein-ligand interactions.
Medicine: As a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: As an intermediate in the production of agrochemicals or pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-cyclohexyl-3-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)urea would depend on its specific molecular targets. It may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, or van der Waals forces, leading to modulation of biological pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table highlights key structural differences and similarities between the target compound and analogous urea derivatives:
Physicochemical Properties
- Polarity : The pyridinyl group in the target compound introduces moderate polarity, intermediate between the hydrophilic hydroxymethyl (5а-l) and hydrophobic methoxyphenyl (MK13) substituents .
- Thermal Stability : Melting points for analogous compounds (e.g., 145–147°C for 9a) suggest urea derivatives generally exhibit crystalline solid-state behavior, though data for the target compound is unavailable .
Biological Activity
1-Cyclohexyl-3-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)urea is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article reviews the biological activity of this compound, summarizing relevant studies, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C16H22N4O
- Molar Mass : 286.38 g/mol
- CAS Number : 854649-66-4
The compound exhibits its biological effects through several mechanisms, primarily targeting key pathways involved in cell proliferation and inflammation. The presence of the pyrazole and pyridine moieties contributes to its interaction with various biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including 1-cyclohexyl-3-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)urea. The compound has shown promising results against various cancer cell lines:
These values indicate that the compound can inhibit cell growth effectively at low concentrations, suggesting a strong potential for further development as an anticancer agent.
Anti-inflammatory Activity
The compound also demonstrates anti-inflammatory properties. In vitro studies have shown that it can inhibit pro-inflammatory cytokine release in stimulated macrophages, suggesting a mechanism that could be beneficial in treating inflammatory diseases.
Study 1: Cytotoxicity Assessment
In a study assessing various pyrazole derivatives, 1-cyclohexyl-3-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)urea was tested against HepG2 and HeLa cell lines. The results indicated significant cytotoxicity with an IC50 value of approximately 10 µM, showcasing its potential as an anticancer therapeutic agent.
Study 2: Mechanistic Insights
Another investigation focused on the molecular mechanisms underlying the compound's activity. It was found to induce apoptosis in cancer cells through the activation of caspase pathways, leading to cell cycle arrest at the G2/M phase. This was evidenced by downregulation of Bcl-2 and upregulation of Bax expression levels.
Q & A
Q. Basic Characterization
- X-ray Crystallography : Resolves bond angles and torsion angles between the pyrazole ring and pyridine moiety, as demonstrated in analogous pyrazolooxazinone derivatives .
- NMR Analysis : ¹H and ¹³C NMR can distinguish between regioisomers (e.g., 1H-pyrazole vs. 2H-pyrazole) by comparing chemical shifts of methyl and pyridyl protons .
Advanced Data Contradiction : Discrepancies in crystallographic data (e.g., bond lengths) may arise from polymorphism. Use DFT calculations to validate experimental structures .
What experimental strategies address contradictions in reported biological activity data for urea-pyrazole hybrids?
Q. Advanced Research Design
- SAR Studies : Compare bioactivity of analogs (e.g., thiourea derivatives ) to isolate the impact of the urea group. For example, replace the cyclohexyl group with aryl substituents to assess hydrophobicity effects.
- Target Validation : Use kinase inhibition assays or molecular docking (e.g., targeting sulfonylurea receptors, as seen in glipizide ) to confirm hypothesized mechanisms.
Methodological Note : Replicate conflicting studies under standardized conditions (e.g., pH, solvent) to identify confounding variables.
How can computational modeling predict the compound’s pharmacokinetic properties, such as blood-brain barrier permeability?
Q. Advanced Methodology
- QSAR Models : Train models using descriptors like logP, polar surface area, and hydrogen-bonding capacity from structurally related ureas .
- MD Simulations : Simulate interactions with lipid bilayers to assess passive diffusion. The pyridine moiety may enhance solubility but reduce permeability compared to purely lipophilic analogs .
Validation : Compare predictions with in vitro Caco-2 cell assays for absorption.
What are the key challenges in designing stability studies for this compound under physiological conditions?
Q. Basic Stability Analysis
- Hydrolytic Degradation : Test urea bond stability in buffers (pH 1–9) at 37°C. The pyrazole ring’s electron-withdrawing effects may accelerate hydrolysis under acidic conditions .
- Oxidative Stress : Expose the compound to H₂O₂ or cytochrome P450 enzymes to identify vulnerable sites (e.g., methyl groups on pyrazole).
Advanced Design : Use LC-MS to track degradation products. Stabilize the urea group via co-crystallization with cyclodextrins .
How does the compound’s reactivity in cross-coupling reactions compare to other pyrazole-based ureas?
Q. Advanced Synthetic Chemistry
- Buchwald-Hartwig Amination : Test palladium-catalyzed coupling of the pyridine ring with aryl halides. Steric hindrance from the cyclohexyl group may reduce efficiency compared to smaller substituents .
- Click Chemistry : Assess compatibility with Cu(I)-catalyzed azide-alkyne cycloaddition. The ethyl linker may offer flexibility for functionalization .
Data Interpretation : Compare yields with control compounds lacking the urea moiety to isolate electronic effects.
What strategies mitigate batch-to-batch variability in large-scale synthesis?
Q. Industrial-Academic Crossover
- Process Optimization : Use Design of Experiments (DoE) to refine parameters (e.g., solvent volume, cooling rate during crystallization) .
- Quality Control : Implement inline PAT (Process Analytical Technology) tools like Raman spectroscopy to monitor reaction progression .
Note : Avoid scaling up without validating purity via DSC (differential scanning calorimetry) to detect polymorphic changes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
